molecular formula C23H24N6O3S2 B263200 1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone

1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone

Cat. No. B263200
M. Wt: 496.6 g/mol
InChI Key: XGFHFLOZMFASNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone, commonly known as BMTSA, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of BMTSA involves the formation of a covalent bond between the sulfhydryl group of a protein and the sulfur atom of BMTSA. This covalent bond formation results in the modification of the protein's structure and function. BMTSA has been shown to selectively modify cysteine residues in proteins, and this modification can affect the protein's enzymatic activity, substrate binding, and protein-protein interactions.
Biochemical and Physiological Effects
BMTSA has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have shown that BMTSA can inhibit the activity of several enzymes that contain sulfhydryl groups, including thioredoxin reductase and glutathione reductase. BMTSA has also been shown to induce apoptosis in cancer cells by modifying the sulfhydryl groups of proteins involved in the regulation of apoptosis.

Advantages and Limitations for Lab Experiments

BMTSA has several advantages and limitations for laboratory experiments. One advantage is its selectivity for sulfhydryl groups, which allows for the specific modification of proteins containing these functional groups. Another advantage is its stability, which allows for the long-term storage of the compound. However, one limitation is the potential for off-target effects, as BMTSA may modify other functional groups in addition to sulfhydryl groups. Another limitation is the potential for toxicity, as BMTSA has been shown to induce apoptosis in cancer cells.

Future Directions

There are several future directions for BMTSA research. One direction is the development of new synthetic methods for BMTSA and its analogs, which may have improved selectivity and potency. Another direction is the identification of new biological targets for BMTSA, which may have important roles in various disease processes. Finally, the development of BMTSA-based probes for imaging and diagnostic applications may have significant clinical applications.
Conclusion
In conclusion, BMTSA is a chemical compound with potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for BMTSA research have been discussed in this paper. BMTSA has shown promise as a chemical probe for studying the role of sulfhydryl groups in biological systems, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of BMTSA involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with thiosemicarbazide to form 1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone. The synthesis of BMTSA has been reported in several published research papers, and the purity of the compound has been confirmed using various analytical techniques.

Scientific Research Applications

BMTSA has potential applications in scientific research as a chemical probe for studying the role of sulfhydryl groups in biological systems. Sulfhydryl groups are important functional groups in proteins and enzymes, and their oxidation or reduction can have significant effects on protein structure and function. BMTSA has been shown to selectively modify sulfhydryl groups in proteins, and this property can be used to study the role of sulfhydryl groups in various biological processes.

properties

Molecular Formula

C23H24N6O3S2

Molecular Weight

496.6 g/mol

IUPAC Name

1,3-bis[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C23H24N6O3S2/c1-28-20(15-5-9-18(31-3)10-6-15)24-26-22(28)33-13-17(30)14-34-23-27-25-21(29(23)2)16-7-11-19(32-4)12-8-16/h5-12H,13-14H2,1-4H3

InChI Key

XGFHFLOZMFASNH-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.